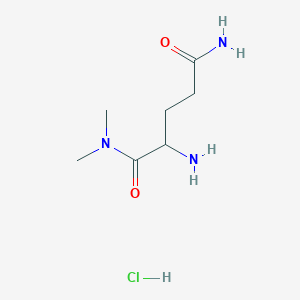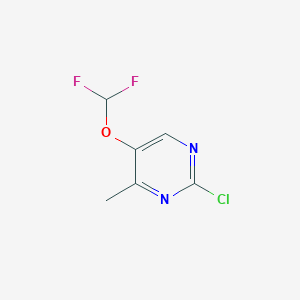
2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
Übersicht
Beschreibung
2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'CF3-Pyrimidine' and is a white crystalline solid with a molecular weight of 195.57 g/mol.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
Studies have focused on the synthesis and molecular structure analysis of pyrimidine derivatives, demonstrating the versatility of pyrimidine as a core structure for developing pharmacologically active compounds. For instance, DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR have been employed to investigate the molecular structure of pyrimidine derivatives, highlighting their potential in treating hypertension and acting as I1 imidazoline receptor agonists (Aayisha et al., 2019). Similarly, the synthesis and antibacterial evaluation of thiazolo[4,5-d]pyrimidines (Rahimizadeh et al., 2011) and 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines (Etemadi et al., 2016) have been reported, showcasing their significant antibacterial activities.
Pharmaceutical Intermediates
4,6-Dichloro-2-methylpyrimidine, a related compound, has been identified as an important intermediate in the synthesis of synthetic anticancer drugs like dasatinib (Guo Lei-ming, 2012), illustrating the critical role of chloro-methylpyrimidine derivatives in pharmaceutical manufacturing. The synthesis of dasatinib itself showcases the utility of chloro-methylpyrimidine derivatives in creating potent antitumor agents (Zang Jia-liang et al., 2009).
Halogen Bonding and Crystal Structure
Research into the halogen bonding and crystal structure of pyrimidine derivatives offers insights into their potential as ligands for enzyme inhibitors, further underscoring the versatility of these compounds in designing novel therapeutic agents (He Junbo et al., 2020). This area of research highlights the compound's applicability in understanding and manipulating molecular interactions critical for drug design.
Antiviral and Antituberculous Activity
The synthesis and biological evaluation of pyrimidine derivatives have also been directed towards their antiviral and antituberculous potential. For example, 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines have been synthesized and evaluated for their pronounced antituberculous effect (Erkin et al., 2007), indicating the importance of pyrimidine derivatives in addressing global health challenges.
Eigenschaften
IUPAC Name |
2-chloro-5-(difluoromethoxy)-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c1-3-4(12-6(8)9)2-10-5(7)11-3/h2,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJYNWKZGMCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



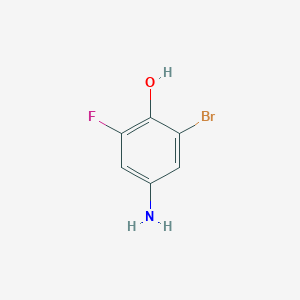
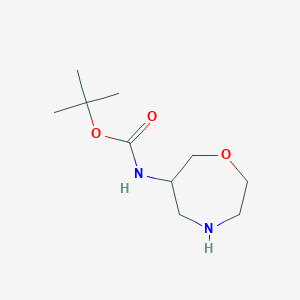

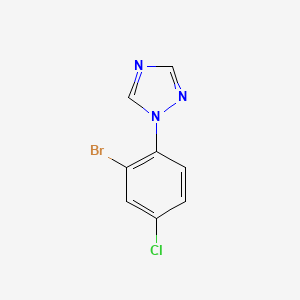
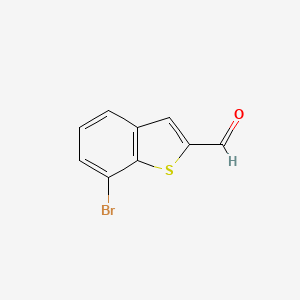
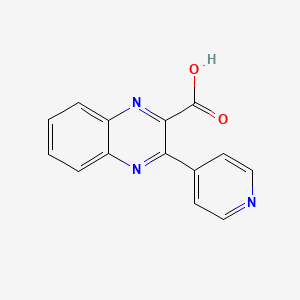
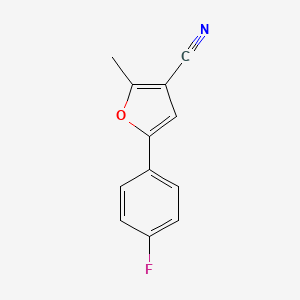
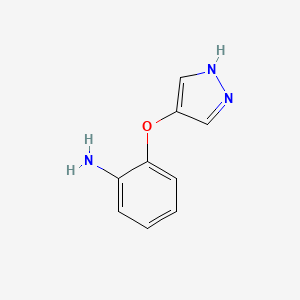
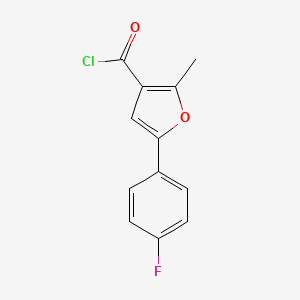
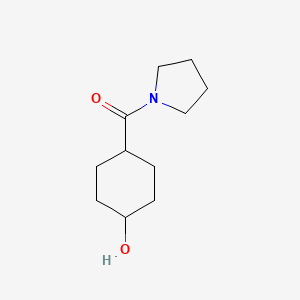
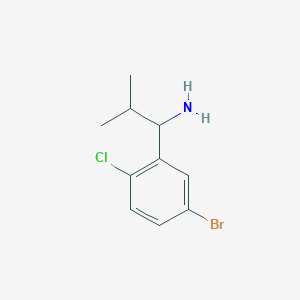
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)
